

N-Desmethyl-transatracurium Besylate

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Desmethyl-transatracurium*

Besylate

Cat. No.: *B1153504*

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N-Desmethyl-transatracurium Besylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of **N-Desmethyl-transatracurium Besylate**, a compound structurally related to the neuromuscular blocking agent atracurium besylate. This document collates available data on its molecular characteristics and outlines the established mechanistic pathways and experimental protocols relevant to its pharmacological class.

Core Molecular Data

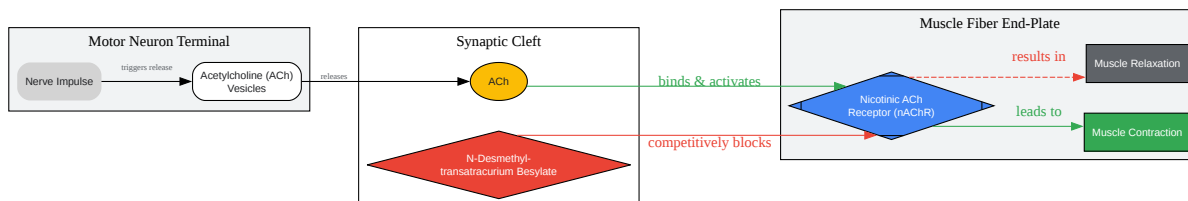
The fundamental molecular properties of **N-Desmethyl-transatracurium Besylate** are summarized below.

Property	Value	Citation(s)
Molecular Weight	1071.28 g/mol	[1]
Chemical Formula	C ₅₂ H ₆₉ N ₂ O ₁₂ ·C ₆ H ₅ O ₃ S	[1]
CAS Number	2024603-92-5	[1]
Synonyms	(1R,2S)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-((3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoyl)oxy)pentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium benzenesulfonate	[1]

Putative Mechanism of Action and Signaling Pathway

While specific studies on the signaling pathway of **N-Desmethyl-transatracurium Besylate** are not readily available, its mechanism can be inferred from its structural parent, atracurium besylate. Atracurium is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction.[2][3][4] This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting muscle depolarization and contraction.[3]

The binding of acetylcholine to nAChRs is the critical step in converting a chemical signal from a motor neuron into an electrical signal that triggers muscle contraction.[2] By competitively occupying these receptor sites, **N-Desmethyl-transatracurium Besylate** would be expected to block this signal transduction, leading to muscle relaxation.[3] The neuromuscular blockade can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction, allowing it to outcompete the antagonist.[3]



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Mechanism of competitive antagonism at the neuromuscular junction.

Experimental Protocols for Evaluation

Detailed experimental protocols for **N-Desmethyl-transatracurium Besylate** are not published. However, the evaluation of novel or related neuromuscular blocking agents typically follows a well-established set of preclinical and clinical experimental procedures.

Preclinical Evaluation

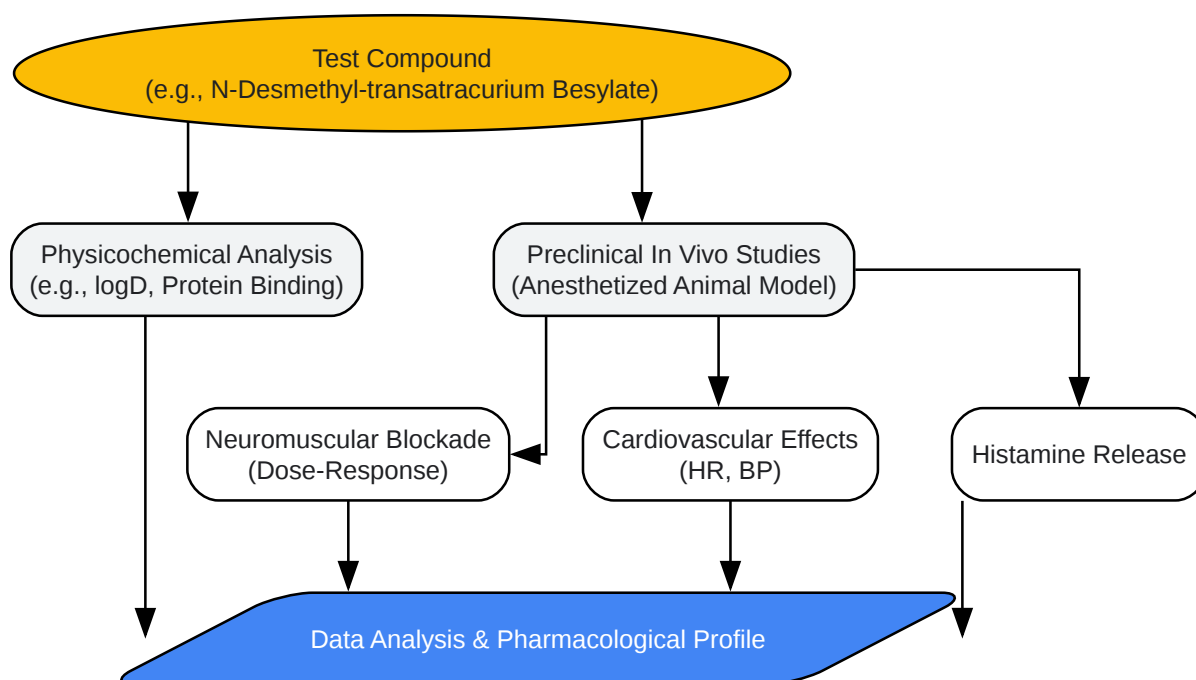
Preclinical assessment in animal models, such as cats, dogs, or monkeys, is crucial for characterizing the pharmacological profile.^[5] Key experimental endpoints include:

- **Dose-Response Relationships:** To determine the potency and efficacy of neuromuscular blockade. This often involves monitoring the twitch response of a specific muscle (e.g., adductor pollicis) to peripheral nerve stimulation.^[6]
- **Cardiovascular Effects:** Continuous monitoring of heart rate and blood pressure to assess any hemodynamic changes.^[5]
- **Histamine Release:** Assessed by observing for hypotension that can be mitigated by pretreatment with H1 and H2 receptor antagonists.^[5]

- Metabolism and Elimination: Investigating the role of hepatic and renal pathways in the drug's clearance. For atracurium-related compounds, this includes studying spontaneous degradation via Hofmann elimination.[3][5]

Physicochemical Analysis

The physicochemical properties of neuromuscular blocking agents are critical determinants of their pharmacokinetic and pharmacodynamic behavior.[7] A key experimental protocol involves determining the distribution coefficient (logD) to assess lipid solubility, which influences the onset of action.[7]



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A generalized workflow for the preclinical evaluation of a neuromuscular blocking agent.

Conclusion

N-Desmethyl-transatracurium Besylate is identified as a close structural analog of atracurium. While specific pharmacological data for this compound is limited in the public domain, its molecular weight and formula are established. Its mechanism of action is presumed to follow that of other non-depolarizing neuromuscular blockers, involving competitive

antagonism of nicotinic acetylcholine receptors. The experimental protocols outlined provide a standard framework for the comprehensive evaluation of such compounds, should further investigation be pursued. This guide serves as a foundational resource for researchers and professionals in the field of drug development and pharmacology.

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- To cite this document: BenchChem. [N-Desmethyl-transatracurium Besylate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1153504#n-desmethyl-transatracurium-besylate-molecular-weight-and-formula>]

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